molecular formula C27H27N3O3S B2384118 3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline CAS No. 866843-27-8

3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline

Cat. No. B2384118
CAS RN: 866843-27-8
M. Wt: 473.59
InChI Key: PLXYSQBNIQEOHX-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline, also known as BPIP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPIP is a member of the quinoline family and has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In

Scientific Research Applications

Metabolism and Pharmacokinetics

Piperazine derivatives are extensively studied for their pharmacokinetics and metabolism in the human body. For example, the study of the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans illustrates the comprehensive metabolic pathways and excretion profiles of such compounds. This study showed that the compound is almost completely eliminated over a 9-day period, primarily through feces, with only a small fraction excreted unchanged via urine (Renzulli et al., 2011).

Anxiolytic Effects

Research on arylpiperazine derivatives containing isonicotinic and picolinic nuclei has revealed their potential anxiolytic effects. Such studies focus on their mechanism of action, possibly involving the GABAergic and serotonin systems, underscoring the therapeutic potential of piperazine derivatives for treating anxiety disorders (Kędzierska et al., 2019).

5-HT1A Receptor Occupancy

Piperazine derivatives have been utilized in exploring 5-HT1A receptor occupancy, highlighting their relevance in the treatment of anxiety and mood disorders. Studies using novel, selective 5-HT1A antagonists demonstrate the potential for high receptor occupancy in the human brain, which could translate into minimal acute side effects (Rabiner et al., 2002).

Vesicular Monoamine Transporter 2 Imaging

In the realm of neurology, piperidine derivatives have been investigated for their ability to image vesicular monoamine transporter 2 (VMAT2) sites in the human brain. Such research is crucial for understanding the distribution and function of VMAT2 in neurological conditions (Lin et al., 2010).

Repellent Efficacy

Piperidine compounds have also been evaluated for their efficacy as insect repellents. Studies comparing the repellent effectiveness of piperidine derivatives to DEET against Aedes communis and Simulium venustum demonstrate the potential for developing more effective repellents to protect against mosquito and black fly bites (Debboun et al., 2000).

properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-20-8-13-25-24(18-20)27(26(19-28-25)34(31,32)23-6-4-3-5-7-23)30-16-14-29(15-17-30)21-9-11-22(33-2)12-10-21/h3-13,18-19H,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXYSQBNIQEOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline

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